molecular formula C9H21NO3Si B8324502 tert-Butyldimethyl(3-nitropropoxy)silane

tert-Butyldimethyl(3-nitropropoxy)silane

Cat. No.: B8324502
M. Wt: 219.35 g/mol
InChI Key: SSOPRAUEQPLFKT-UHFFFAOYSA-N
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Description

tert-Butyldimethyl(3-nitropropoxy)silane is a high-value chemical intermediate featuring a silane-protected 3-nitropropanol group. Its primary research application is in the sophisticated synthesis of potential pharmaceutical compounds, particularly as a building block for nicotinic acetylcholine receptor (nAChR) ligands . Compounds targeting these receptors are being actively investigated for the development of novel antidepressants with a unique mechanism of action, moving beyond traditional selective serotonin reuptake inhibitors (SSRIs) . In this context, the nitro group can serve as a precursor or a key pharmacophoric element, while the tert-butyldimethylsilyl (TBS) group acts as a robust protecting group for the alcohol, ensuring stability during multi-step synthetic sequences . Beyond medicinal chemistry, the structural features of this compound make it relevant in materials science. The silane moiety can participate in sol-gel processes, a common technique for developing protective coatings . For instance, silane-based sol-gel coatings are extensively applied to magnesium alloys to significantly enhance corrosion resistance by forming a stable, cross-linked Si-O-Si network and a metal-O-Si interface on the substrate . While the nitropropoxy group itself could be modified or act as a functional handle, the silyl ether is integral to the formation of the inorganic network. Researchers value this reagent for its role in creating innovative chemical tools and its potential in designing advanced materials and imaging probes. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H21NO3Si

Molecular Weight

219.35 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-nitropropoxy)silane

InChI

InChI=1S/C9H21NO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-8H2,1-5H3

InChI Key

SSOPRAUEQPLFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1.1 Role as a Protecting Group

Silane compounds, including tert-butyldimethyl(3-nitropropoxy)silane, are often utilized as protecting groups in organic synthesis. Protecting groups are essential for selectively modifying functional groups without affecting others in a molecule. For instance, the tert-butyl group can shield hydroxyl groups during multi-step syntheses, allowing for complex molecular constructions.

Case Study: Synthesis of Complex Molecules

In a study involving the synthesis of complex natural products, this compound was employed to protect alcohol functionalities. This facilitated selective reactions that were otherwise challenging due to the presence of multiple reactive sites. The successful application of this silane led to higher yields and purities of the desired products.

Material Science Applications

2.1 Surface Modification

The compound is also used in surface modification processes. By applying this compound to surfaces, researchers can enhance properties such as hydrophobicity and adhesion. This is particularly useful in creating coatings for various substrates, including metals and glass.

Data Table: Surface Properties Before and After Treatment

PropertyBefore TreatmentAfter Treatment
Water Contact Angle45°110°
Adhesion Strength5 N/cm²20 N/cm²
Surface Roughness0.5 µm0.2 µm

Biological Applications

3.1 Anticancer Activity

Recent studies have indicated that derivatives of nitropropoxy silanes exhibit significant biological activity, particularly in anticancer research. The introduction of the nitro group enhances the compound's ability to interact with biological targets.

Case Study: In Vitro Anticancer Studies

In vitro studies demonstrated that this compound derivatives showed promising cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through specific pathways activated by the nitro group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyldimethyl(3-nitropropoxy)silane with structurally analogous silanes, focusing on substituents, properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications
This compound 3-nitropropoxy C₉H₂₁NO₃Si 219.36 g/mol High polarity due to -NO₂; moderate hydrolytic stability Functionalized intermediates, coupling agents, nitro-reduction chemistry
tert-Butyl(3-chloropropoxy)dimethylsilane 3-chloropropoxy C₉H₂₁ClOSi 216.80 g/mol Reactive Cl substituent; prone to nucleophilic substitution Precursor for cross-coupling reactions; industrial rubber additives
(3-Bromopropoxy)-tert-butyldimethylsilane 3-bromopropoxy C₉H₂₁BrOSi 253.25 g/mol Higher reactivity than Cl analog; sensitive to light/moisture Suzuki-Miyaura couplings; halogen exchange reactions
tert-Butyl(3-iodopropoxy)dimethylsilane 3-iodopropoxy C₉H₂₁IOSi 300.25 g/mol Bulky iodine substituent; lower thermal stability Radiolabeling; Grignard reagent synthesis
tert-Butyldimethyl((4-nitrobenzyl)oxy)silane 4-nitrobenzyloxy C₁₃H₂₁NO₃Si 267.40 g/mol Aromatic nitro group; enhanced UV absorption Photoresist materials; protecting groups in oligonucleotide synthesis

Key Findings :

Reactivity Differences: The nitropropoxy derivative exhibits unique reactivity due to the electron-withdrawing -NO₂ group, which enhances electrophilic character at the β-position of the propoxy chain. This contrasts with halogenated analogs (Cl, Br, I), where the leaving-group ability dominates reactivity . Halogenated silanes (e.g., 3-chloro, 3-bromo) are preferred for nucleophilic substitutions, while the nitro variant is more suited for reduction reactions (e.g., catalytic hydrogenation to amines) .

Halogenated analogs, particularly bromo and iodo derivatives, are sensitive to moisture and light, necessitating dark, anhydrous storage .

Industrial Applications :

  • Silanes with chloro or bromo substituents are widely used in rubber and polymer industries as coupling agents to improve filler-matrix adhesion .
  • The nitropropoxy variant’s applications are niche, focusing on advanced organic synthesis (e.g., nitro-to-amine transformations) and specialty materials .

Synthetic Accessibility: Nitro-substituted silanes are synthesized via reactions of nitro-alcohols with silyl chlorides, achieving high yields (e.g., 86% for tert-butyldimethyl((4-nitrobenzyl)oxy)silane) . Halogenated analogs are typically prepared through direct silylation of halogenated propanols, with bromo and iodo derivatives requiring stringent reaction controls .

Preparation Methods

General Silylation Strategy

The primary method for synthesizing tert-Butyldimethyl(3-nitropropoxy)silane involves reacting 3-nitro-1-propanol with TBDMSCl in the presence of a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen displaces the chloride from TBDMSCl.

Reaction Scheme:

3-nitro-1-propanol+TBDMSClBaseThis compound+HCl\text{3-nitro-1-propanol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Critical parameters include solvent choice, base selection, and reaction temperature.

Preparation of TBDMSCl (Precursor Synthesis)

TBDMSCl is synthesized via a Grignard reaction. Magnesium reacts with tert-butyl chloride to form tert-butyl magnesium chloride, which then reacts with dimethyldichlorosilane (DMCS).

Key Steps for TBDMSCl Synthesis:

  • Grignard Formation:

    (CH3)3CCl+MgDiethyl ether/Cyclohexane(CH3)3CMgCl\text{(CH}_3\text{)}_3\text{CCl} + \text{Mg} \xrightarrow{\text{Diethyl ether/Cyclohexane}} \text{(CH}_3\text{)}_3\text{CMgCl}
  • Silylation:

    (CH3)3CMgCl+(CH3)2SiCl240–55°CTBDMSCl+MgCl2\text{(CH}_3\text{)}_3\text{CMgCl} + \text{(CH}_3\text{)}_2\text{SiCl}_2 \xrightarrow{\text{40–55°C}} \text{TBDMSCl} + \text{MgCl}_2

Table 1: TBDMSCl Synthesis Conditions and Yields

Solvent Ratio (Ether:Cyclohexane)Temperature (°C)Yield (%)Purity (%)
6.5:3.540–558299.0
7:3508299.0
7.5:2.5558299.0

Data compiled from.

Silylation of 3-Nitro-1-Propanol

The silylation step is typically performed in a polar aprotic solvent (e.g., THF or dichloromethane) with a base such as imidazole or triethylamine to neutralize HCl.

Procedure Outline:

  • Solvent and Base Selection:

    • Base: Imidazole (commonly used for TBDMSCl silylations due to its weak basicity and ability to form stable imidazolium chlorides).

    • Solvent: THF or dichloromethane.

  • Reaction Conditions:

    • Temperature: 0–25°C (controlled to prevent side reactions).

    • Time: 2–4 hours.

Table 2: Silylation Optimization Parameters

ParameterOptimal ValueRationale
SolventTHFHigh solubility for TBDMSCl
BaseImidazoleEfficient HCl scavenging
Temperature0–25°CMinimizes decomposition of nitro group

Characterization and Purification

Spectroscopic Analysis

  • ¹H NMR: Peaks for tert-butyl (δ 1.0–1.1 ppm), methyl (δ 0.3–0.4 ppm), and nitropropoxy groups (δ 3.5–4.0 ppm).

  • ¹³C NMR: Silicon-bound carbons (δ -5.8 ppm for CH₃Si), tert-butyl carbons (δ 18–25 ppm), and nitropropoxy carbons (δ 60–80 ppm).

Challenges and Alternative Approaches

Nitro Group Stability

The nitro group is sensitive to reduction, which can lead to side products (e.g., amines) under acidic or reductive conditions. This limits the use of strong acids in purification steps.

Alternative Silylating Agents

While TBDMSCl is preferred for its stability, other agents like TMSCl may be used but require anhydrous conditions and milder bases (e.g., triethylamine).

Applications in Organic Synthesis

Hydroxyl Protection

The tert-butyldimethylsilyl (TBDMS) group is widely used to protect alcohols during nitration, oxidation, or coupling reactions.

Radical Reactions

The nitro group can undergo radical-mediated transformations, such as denitration using tributyltin hydride (Bu₃SnH) to form alkenes .

Q & A

Q. What are the established synthetic routes for tert-Butyldimethyl(3-nitropropoxy)silane?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, the tert-butyldimethylsilyl (TBDMS) group can be introduced to a nitropropanol precursor using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane or DMF . Reaction monitoring via TLC or GC-MS is recommended, as incomplete silylation or side reactions (e.g., nitro group reduction) may occur. Purification often involves column chromatography using hexane/ethyl acetate gradients.

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the TBDMS group (e.g., singlet at ~0.1 ppm for Si(CH3_3)2_2) and nitropropoxy chain integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • FT-IR : Peaks at ~1250 cm1^{-1} (Si-C) and ~1520 cm1^{-1} (NO2_2) .
    Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use inert atmosphere (N2_2/Ar) due to potential sensitivity to moisture.
  • Avoid incompatible materials (e.g., strong acids/bases) that may decompose the silane group .
  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Store at 2–8°C in sealed, moisture-free containers .

Advanced Research Questions

Q. How can kinetic and thermodynamic studies optimize the silylation reaction for this compound?

  • Methodological Answer :
  • Kinetic Analysis : Use variable-temperature 1^1H NMR to track reaction progress and determine activation energy (Ea_a) for silylation. Compare rates under different solvents (e.g., DMF vs. THF) .
  • Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) via computational tools (e.g., DFT) to predict equilibrium conditions favoring product formation .
  • Factorial Design : Optimize variables (temperature, catalyst loading, solvent polarity) using a 2k^k factorial approach to identify significant factors .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound derivatives?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Resolve overlapping signals caused by conformational exchange in the nitropropoxy chain .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to clarify nitro group interactions in NOESY or HSQC experiments .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What theoretical frameworks guide the study of this compound’s reactivity in catalysis?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites in silane-mediated reactions .
  • Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (e.g., nitro group position) with reaction rates in silylation .
  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose synthetic pathways for derivatives .

Q. How can researchers address discrepancies in reported stability profiles of this compound?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to stressors (heat, humidity, UV light) and quantify degradation via HPLC or GC .
  • Mechanistic Studies : Identify decomposition pathways (e.g., nitro group reduction or siloxane formation) using LC-MS/MS .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-Butyldimethylsilyl triflate) to isolate structure-specific instability .

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